
4-(2-Fluorofenil)-1,3-tiazol-2(3h)-ona
Descripción general
Descripción
4-(2-Fluorophenyl)-1,3-Thiazol-2(3H)-one (4-FPT) is a synthetic compound with potential applications in scientific research. It is a member of the thiazol-2-one family and is related to other compounds such as thiazolidinones, thiazolines, and thiazolones. 4-FPT has been studied for its potential as a drug target and has been found to have a wide range of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 4-(2-Fluorophenyl)-1,3-Thiazol-2(3h)-One is not yet fully understood, however, it is believed to act as an inhibitor of the enzyme cytochrome P450. This enzyme is involved in the metabolism of drugs and other chemicals and is believed to be involved in the anti-inflammatory, anti-bacterial, and anti-fungal effects of 4-(2-Fluorophenyl)-1,3-Thiazol-2(3h)-One. Additionally, 4-(2-Fluorophenyl)-1,3-Thiazol-2(3h)-One is believed to inhibit the enzyme cyclooxygenase-2, which is involved in the production of prostaglandins and is believed to be involved in the anti-tumor activity of 4-(2-Fluorophenyl)-1,3-Thiazol-2(3h)-One.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2-Fluorophenyl)-1,3-Thiazol-2(3h)-One have been studied extensively. It has been found to have anti-inflammatory, anti-bacterial, and anti-fungal properties. Additionally, 4-(2-Fluorophenyl)-1,3-Thiazol-2(3h)-One has been found to have anti-tumor activity and has been studied for its potential in the treatment of neurological disorders such as Alzheimer’s disease and Parkinson’s disease. Additionally, 4-(2-Fluorophenyl)-1,3-Thiazol-2(3h)-One has been found to have antioxidant properties and has been studied for its potential in the treatment of diabetes and obesity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-(2-Fluorophenyl)-1,3-Thiazol-2(3h)-One in laboratory experiments include its ease of synthesis, its low toxicity, and its wide range of potential applications. Additionally, 4-(2-Fluorophenyl)-1,3-Thiazol-2(3h)-One is relatively inexpensive and can be easily obtained from chemical suppliers. The main limitation of using 4-(2-Fluorophenyl)-1,3-Thiazol-2(3h)-One in laboratory experiments is its lack of specificity, as it has been found to have a wide range of biochemical and physiological effects.
Direcciones Futuras
The future directions for the research of 4-(2-Fluorophenyl)-1,3-Thiazol-2(3h)-One are numerous. Further research is needed to better understand the mechanism of action of 4-(2-Fluorophenyl)-1,3-Thiazol-2(3h)-One and to identify its potential therapeutic applications. Additionally, further research is needed to identify the optimal dosage and formulation of 4-(2-Fluorophenyl)-1,3-Thiazol-2(3h)-One for therapeutic use. Additionally, further research is needed to identify potential drug interactions and to identify potential side effects of 4-(2-Fluorophenyl)-1,3-Thiazol-2(3h)-One. Finally, further research is needed to identify potential new synthetic methods for the synthesis of 4-(2-Fluorophenyl)-1,3-Thiazol-2(3h)-One.
Aplicaciones Científicas De Investigación
Inhibidores de los transportadores de nucleósidos equilibrativos humanos (ENT)
Este compuesto ha sido estudiado por su potencial como inhibidor de los ENT, que son integrales en la síntesis de nucleótidos y la quimioterapia. La investigación indica que los análogos de este compuesto, como el FPMINT, muestran una inhibición selectiva hacia ENT2 sobre ENT1, lo que podría conducir al desarrollo de nuevos agentes farmacológicos .
Procesos de difluorometilación
En el campo de la síntesis orgánica, particularmente en la funcionalización tardía de moléculas, la difluorometilación es una reacción crucial. El compuesto en cuestión podría estar involucrado en el desarrollo de nuevos reactivos de difluorometilación, que son esenciales para introducir grupos CF2H en varios andamios moleculares .
Inhibición de la quinasa de adhesión focal (FAK)
FAK es un objetivo común en la investigación del cáncer, y los inhibidores de moléculas pequeñas se encuentran en pruebas clínicas. La estructura de 4-(2-Fluorofenil)-1,3-tiazol-2(3h)-ona podría ser beneficiosa en el diseño de inhibidores que se unen a la región de la bisagra de FAK, proporcionando una vía para el desarrollo de nuevos tratamientos oncológicos .
Desarrollo de reactivos de difluorocarbeno no agotadores del ozono
El compuesto puede desempeñar un papel en la creación de reactivos de difluorocarbeno no agotadores del ozono. Estos reactivos se utilizan para la formación de enlaces X–CF2H, donde X puede ser carbono, oxígeno, nitrógeno o azufre, y son importantes para la química ambiental .
Propiedades
IUPAC Name |
4-(2-fluorophenyl)-3H-1,3-thiazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNOS/c10-7-4-2-1-3-6(7)8-5-13-9(12)11-8/h1-5H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPBUAOKGWQBCMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CSC(=O)N2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 4-(2-Fluorophenyl)-1,3-Thiazol-2(3H)-One interact with BRD4 bromodomain 1 and what are the potential downstream effects?
A1: The research paper titled "Brd4 Bromodomain 1 complex with 4-(2-FLUOROPHENYL)-1,3-THIAZOL-2(3H)-ONE inhibitor" [] investigates the binding interaction of this specific compound with the BRD4 bromodomain 1. While the abstract doesn't provide details about the interaction mechanism or downstream effects, it suggests that 4-(2-Fluorophenyl)-1,3-Thiazol-2(3H)-One acts as an inhibitor of BRD4 bromodomain 1.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



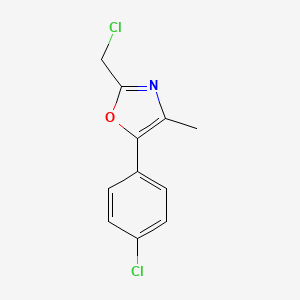

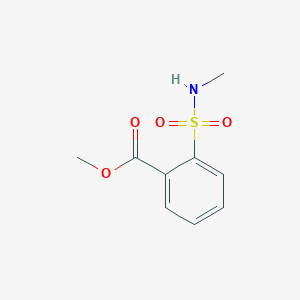



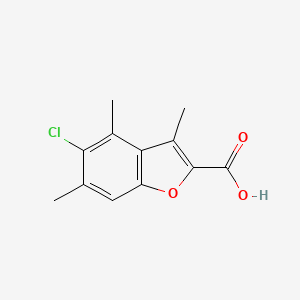
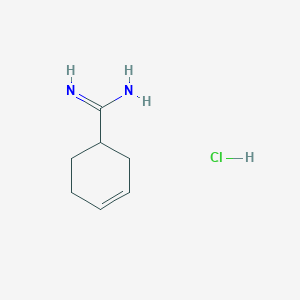
![5-chloro-7,8-dihydro-6H-cyclopenta[b][1,8]naphthyridine](/img/structure/B1453988.png)
![2-[(Propan-2-yl)amino]propanoic acid hydrochloride](/img/structure/B1453989.png)

![4-[2-(Chloromethyl)-1,3-oxazol-5-yl]benzonitrile](/img/structure/B1453992.png)
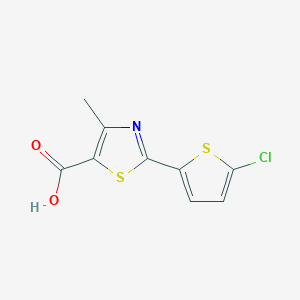
![(3-Methylbutan-2-yl)[(4-methylphenyl)methyl]amine](/img/structure/B1453995.png)